

# Spectroscopic Characterization of 3-Bromo-2,6-difluoroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2,6-difluoroaniline

Cat. No.: B1288759

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This technical guide provides a detailed overview of the spectroscopic properties of **3-Bromo-2,6-difluoroaniline** (CAS No. 1262198-07-1). Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available information, predicted spectroscopic characteristics based on analogous compounds, and standardized experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

## Chemical Structure and Properties

- IUPAC Name: **3-Bromo-2,6-difluoroaniline**
- Molecular Formula:  $C_6H_4BrF_2N$
- Molecular Weight: 208.01 g/mol
- Appearance: Typically a white to pale cream powder or crystalline powder.<sup>[1]</sup>
- Purity: Commercially available with purity  $\geq 95.0\%$  (HPLC).<sup>[1]</sup>

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3-Bromo-2,6-difluoroaniline**. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from similar halogenated aniline compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Predicted Coupling Constants (Hz)
~ 6.8 - 7.2	m	1H	Ar-H5	J(H-F), J(H-H)
~ 6.6 - 7.0	m	1H	Ar-H4	J(H-F), J(H-H)
~ 4.0 (broad)	s	2H	-NH <sub>2</sub>	-

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment	Predicted Coupling
~ 150 - 160	C2, C6	$^1\text{J}(\text{C-F})$
~ 135 - 145	C1	-
~ 125 - 135	C4	$^3\text{J}(\text{C-F})$
~ 115 - 125	C5	$^2\text{J}(\text{C-F})$
~ 90 - 100	C3	$^2\text{J}(\text{C-F})$

Table 3: Predicted  $^{19}\text{F}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ -100 to -140	F2, F6

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3100 - 3000	Weak	Aromatic C-H stretch
1620 - 1580	Strong	C=C aromatic ring stretch
1520 - 1470	Strong	C=C aromatic ring stretch
1350 - 1250	Strong	C-N stretch
1200 - 1000	Strong	C-F stretch
800 - 600	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/z	Ion	Comments
207/209	[M] <sup>+</sup>	Molecular ion with characteristic ~1:1 isotopic pattern for Bromine.
128	[M - Br] <sup>+</sup>	Loss of Bromine radical.
101	[M - Br - HCN] <sup>+</sup>	Subsequent loss of hydrogen cyanide.

## Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for **3-Bromo-2,6-difluoroaniline**.

## NMR Spectroscopy

- Sample Preparation:
  - Dissolve 5-10 mg of **3-Bromo-2,6-difluoroaniline** in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless referencing to the residual solvent peak.
  - Filter the solution into a clean 5 mm NMR tube to a height of approximately 4 cm.
- $^1\text{H}$  NMR Acquisition:
  - Use a spectrometer with a field strength of 400 MHz or higher.
  - Acquire a standard one-pulse proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 200-250 ppm, a larger number of scans for adequate signal-to-noise (e.g., 1024 or more), relaxation delay of 2-5 seconds.
- $^{19}\text{F}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{19}\text{F}$  spectrum.
  - Typical parameters: spectral width of ~200 ppm, referenced to an appropriate standard (e.g.,  $\text{CFCl}_3$ ).

## IR Spectroscopy

- Sample Preparation:
  - For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Data Acquisition:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Collect a background spectrum of the empty sample compartment.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

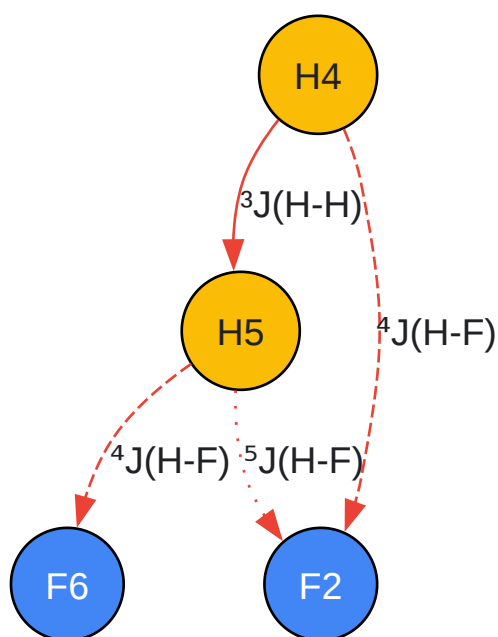
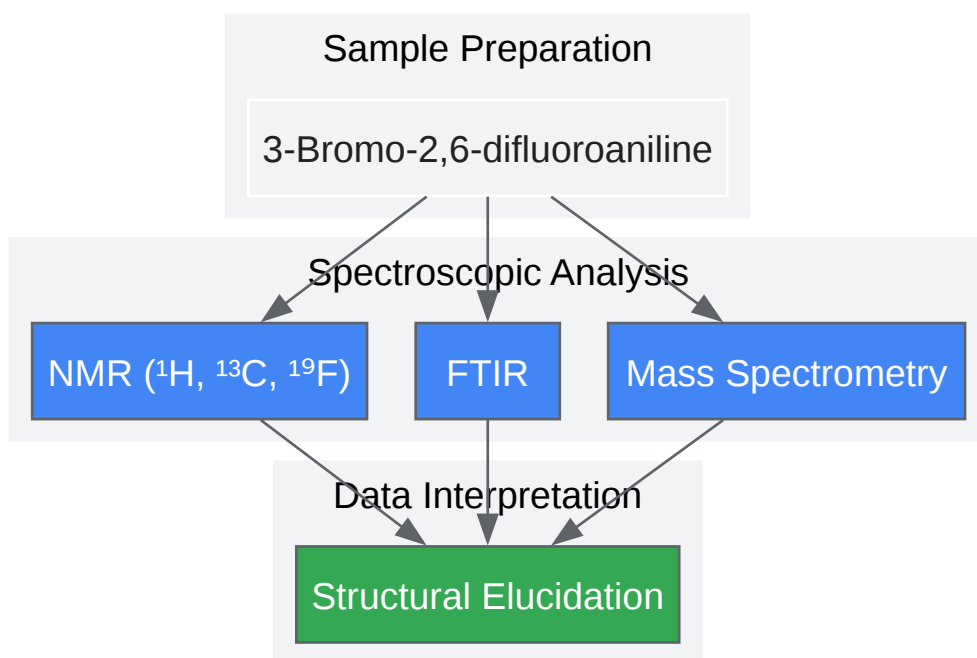
## Mass Spectrometry

- Sample Introduction and Ionization:
  - Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
  - Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.
- Mass Analysis:
  - Scan a mass range appropriate for the compound, for example,  $m/z$  40-300.
  - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

## Visualizations

### Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-2,6-difluoroaniline**.



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## References

- 1. 3-Bromo-2,6-difluoroaniline, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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